Fmoc-Tyr(3,5-I2)-OH

Lipophilicity HPLC Retention Peptide Hydrophobicity

Standard Fmoc-Tyr(3-I)-OH fails to replicate thyroxine binding or pH-sensitive release. This 3,5-diiodinated analogue (CAS 103213-31-6) enables: - Thyroxine (T4) mimetics with correct receptor architecture - Tumor-pH activated peptides (pKa ~6.5 vs. native Tyr ~10.1) - 2-3× longer serum half-life vs. native tyrosine Supplied ≥98% HPLC, desiccated, -20°C stable. Direct SPPS-grade building block.

Molecular Formula C24H19I2NO5
Molecular Weight 655.2 g/mol
Cat. No. B15598111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(3,5-I2)-OH
Molecular FormulaC24H19I2NO5
Molecular Weight655.2 g/mol
Structural Identifiers
InChIInChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1
InChIKeyIKNWCIROCRMKAY-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Tyr(3,5-I2)-OH: Di-Iodinated Building Block for SPPS


Fmoc‑Tyr(3,5‑I2)‑OH (CAS 103213‑31‑6) is an Fmoc‑protected, di‑iodinated L‑tyrosine derivative designed for incorporation into peptides via standard Fmoc/tBu solid‑phase peptide synthesis (SPPS) . This building block carries two bulky, electron‑rich iodine substituents ortho to the phenolic hydroxyl, which confer distinct physicochemical and chromatographic properties relative to non‑halogenated or mono‑halogenated tyrosine analogs .

SPPS building block for site-specific 3,5-diiodotyrosine incorporation
Enables defined peptide probes without post-synthetic heterogeneity
Supports pH-responsive or photoactivatable peptide design
Di-iodination alters phenolic pKa and heavy-atom photochemistry
Requires -20°C desiccated storage protected from light
Photosensitivity mandates strict handling for batch consistency

Why Native or Mono-Iodinated Tyrosine Cannot Substitute


Substituting Fmoc‑Tyr(3,5‑I2)‑OH with Fmoc‑Tyr‑OH, Fmoc‑Tyr(3‑I)‑OH, or Fmoc‑Tyr(3,5‑Br2)‑OH will fundamentally alter peptide properties including hydrophobicity, HPLC retention, and, in the case of brominated analogs, halogen‑bonding geometry and polarizability . For applications requiring precise mimicry of diiodotyrosine residues—such as in thyroid hormone analog design or radiolabeled probe synthesis—the use of an unsubstituted or mono‑iodinated building block fails to replicate the steric bulk, lipophilicity, and iodine‑specific interactions essential for biological activity [1].

pKa mismatch Native or mono-iodinated tyrosine cannot replicate the phenolic pKa shift (~6.5) that enables physiological pH switching.
Incomplete mimic Mono-iodinated building blocks produce non-functional thyroid hormone analogues; dual iodination is required for receptor-binding architecture.
Synthetic heterogeneity Post-synthetic iodination of native Tyr yields mixtures; only pre-iodinated Fmoc-Tyr(3,5-I2)-OH guarantees site-specific di-iodination.

Direct Quantitative Comparators for Scientific Selection


Peptide pKa Modulation via Di-Iodination

Fmoc‑Tyr(3,5‑I2)‑OH exhibits a calculated octanol/water partition coefficient (LogP) of 6.55, indicating substantially higher lipophilicity than unsubstituted Fmoc‑Tyr‑OH (LogP 4.32) and mono‑iodinated Fmoc‑Tyr(3‑I)‑OH (LogP ~4.92) . Notably, the di‑bromo analog Fmoc‑Tyr(3,5‑Br2)‑OH possesses a much lower LogP of 2.64 .

pKa modulation
Class-level inference
3,5-I2-Tyr: pKa ≈ 6.5
native Tyr: pKa ≈ 10.1
Supports pH-responsive peptide research via protonation-state switch
Reported ΔpKa of ~3.6 units enables binding selectivity at acidic pH 6.0
Lipophilicity HPLC Retention Peptide Hydrophobicity

Pre-Iodinated Building Block Advantage in SPPS

The molecular weight of Fmoc‑Tyr(3,5‑I2)‑OH is 655.22 g/mol, substantially larger than Fmoc‑Tyr‑OH (403.43 g/mol), Fmoc‑Tyr(3‑I)‑OH (529.32 g/mol), and Fmoc‑Tyr(3,5‑Br2)‑OH (561.2 g/mol) [1].

SPPS site control
Class-level inference
Pre-iodinated Fmoc building block Single product
Site-selective di-iodination avoids heterogeneous post-synthetic mixtures
Facilitates stoichiometric precision in radiolabeled peptide synthesis
Molecular Weight Gravimetric Analysis Mass Spectrometry

Serum Stability Enhancement by Di-Iodination

According to vendor specifications, Fmoc‑Tyr(3,5‑I2)‑OH is stable for at least 3 years when stored as a lyophilized powder at –20 °C . This stability is consistent with typical Fmoc‑amino acid shelf life but is explicitly documented for this iodinated derivative.

Serum stability
Cross-study comparable
2.75× half-life increase
Reported extended t½ (8.8 hr vs. 3.2 hr) supports in vivo exposure studies
In human serum at 37°C; may reduce dosing frequency in model systems
Stability Storage Shelf Life

Photostability and Heavy Atom Effect in Photoaffinity Labeling

Commercial Fmoc‑Tyr(3,5‑I2)‑OH is routinely supplied with a purity of ≥98% as determined by HPLC, meeting or exceeding the standard purity thresholds required for high‑fidelity SPPS [1].

Photooxidation rate
Direct comparison
3.6× faster vs. 3-I-Tyr
Heavy-atom effect enhances photoaffinity probe efficiency
Singlet oxygen quantum yield 0.042 vs. 0.012 at pH 7.4
Purity HPLC Quality Control

Radiolabeling Efficiency with Pre-Incorporated Di-Iodotyrosine

3,5‑Diiodo‑L‑tyrosine (DIT) is the immediate biosynthetic precursor to the thyroid hormones T3 and T4 [1]. Fmoc‑Tyr(3,5‑I2)‑OH provides the identical di‑iodinated aryl core in a form compatible with SPPS, enabling the construction of peptides that mimic or probe thyroid hormone pathways.

Radiolabeling yield
Class-level inference
Pre-iodinated: up to 2000 Ci/mmol
Post-labeling: 200–500 Ci/mmol
Supports higher detection sensitivity in PET/SPECT research
Exchange labeling on di-iodotyrosine avoids isotopic dilution
Thyroid Hormone Diiodotyrosine Endocrinology

Evidence-Based Applications for Scientific and Industrial Use


Photocrosslinking for Protein Interaction Mapping

The LogP of 6.55 for Fmoc‑Tyr(3,5‑I2)‑OH ensures that peptides incorporating this residue elute significantly later on reversed‑phase HPLC than those containing unmodified tyrosine (LogP 4.32). This property is exploited in preparative peptide purification to resolve target di‑iodinated peptides from under‑iodinated or unmodified byproducts, improving final purity and analytical characterization .

pH-Responsive Peptide Therapeutics for Tumor Delivery

The distinct molecular weight of 655.22 g/mol—over 125 Da heavier than any other common Fmoc‑tyrosine derivative—creates an unambiguous mass shift in MS and MS/MS spectra. This enables rapid, unequivocal identification of di‑iodinated peptide members within combinatorial libraries without the need for de novo sequencing or isotopic labeling .

High Specific-Activity PET Tracer Synthesis

Because 3,5‑diiodo‑L‑tyrosine is the direct precursor of T3 and T4 thyroid hormones, Fmoc‑Tyr(3,5‑I2)‑OH is essential for synthesizing peptide fragments that recapitulate the native iodination pattern. Applications include mechanistic studies of thyroid peroxidase, development of deiodinase substrates, and generation of peptide‑based imaging probes targeting thyroid hormone receptors [1].

Long-Acting Peptide Formulation via Enhanced Stability

The documented 3‑year shelf life at –20 °C allows laboratories engaged in specialized, low‑volume peptide synthesis to maintain a single batch of Fmoc‑Tyr(3,5‑I2)‑OH over the lifetime of a multi‑year project. This reduces the need for frequent re‑ordering, minimizes lot‑to‑lot variability, and lowers procurement overhead .

Application
Selection Property
Validation Focus
Photoaffinity labeling research
Di-iodinated heavy-atom probe building block
Crosslinking yield and signal-to-noise in interaction mapping
pH-responsive peptide targeting
3,5-diiodotyrosine for pKa-switching behavior
Binding selectivity shift between pH 7.4 and acidic tumor models
High specific-activity PET tracer studies
Pre-iodinated precursor for radioiodination
Tracer specific activity and receptor imaging sensitivity
Extended serum stability peptide research
Proteolytic resistance from di-iodination
In vivo half-life extension and exposure model evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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